PA 452
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with sonication and heating recommended to facilitate the reactions .
Industrial Production Methods
Industrial production of PA 452 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
PA 452 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as DMSO and ethanol, with temperature and pH carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen atoms, while reduction reactions may produce reduced derivatives with fewer oxygen atoms .
Scientific Research Applications
PA 452 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of retinoic X receptors and their role in various chemical processes.
Biology: Employed in research on T-helper cell development and the immune response, particularly in understanding the balance between Th1 and Th2 cells.
Medicine: Investigated for its potential therapeutic applications in diseases where retinoic X receptors play a critical role, such as certain cancers and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting retinoic X receptors .
Mechanism of Action
PA 452 exerts its effects by binding to retinoic X receptors and preventing the activation of these receptors by retinoic acid. This inhibition disrupts the signaling pathways involved in the development and function of T-helper cells, leading to altered immune responses. The molecular targets of this compound include the retinoic X receptor subtypes RXRα, RXRβ, and RXRγ .
Comparison with Similar Compounds
Similar Compounds
Bexarotene: Another retinoic X receptor antagonist used in the treatment of cutaneous T-cell lymphoma.
Alitretinoin: A retinoid that targets both retinoic acid receptors and retinoic X receptors, used in the treatment of chronic hand eczema.
Targretin: A selective retinoic X receptor agonist used in the treatment of cutaneous T-cell lymphoma.
Uniqueness of PA 452
This compound is unique in its high selectivity for retinoic X receptors and its ability to inhibit the effects of retinoic acid on T-helper cell development. This selectivity makes it a valuable tool for studying the specific roles of retinoic X receptors in various biological processes and for developing targeted therapies .
Properties
IUPAC Name |
2-[(3-hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O3/c1-7-8-9-10-13-32-22-15-20-19(25(2,3)11-12-26(20,4)5)14-21(22)29(6)24-27-16-18(17-28-24)23(30)31/h14-17H,7-13H2,1-6H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUUTJCZMGZJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N(C)C3=NC=C(C=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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